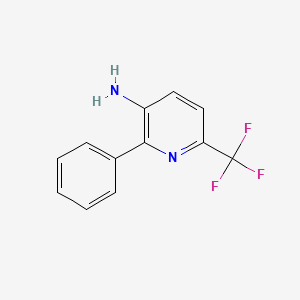
3-Amino-2-phenyl-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
Several methods exist for synthesizing TFMP and its derivatives. Notably, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which serves as a chemical intermediate for various crop-protection products, is in high demand. Researchers have reported different synthetic routes for 2,3,5-DCTF .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring substituted with an amino group, a phenyl group, and a trifluoromethyl group. The fluorine atom imparts unique physicochemical properties to the compound .
Chemical Reactions Analysis
TFMP derivatives find applications in both agrochemical and pharmaceutical industries. Their biological activities are attributed to the combination of the fluorine atom’s properties and the pyridine moiety. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. Additionally, several pharmaceutical and veterinary products containing the TFMP moiety have received market approval, and ongoing clinical trials explore further applications .
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Synthesis
3-Amino-2-phenyl-6-(trifluoromethyl)pyridine and its derivatives have been extensively studied for their potential as anticancer agents. For instance, novel pyridine derivatives bearing various heterocyclic rings have shown significant in vitro antitumor activity, particularly against liver, colon, and breast cancer cell lines (Hafez & El-Gazzar, 2020). Another study developed alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents, demonstrating promising bioactivity against lung, breast, prostate, and cervical cancer cell lines (Chavva et al., 2013).
Reaction Mechanism Studies
The reaction mechanisms involving 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine have also been a subject of research. For example, a study explored the effect of Bronsted acids and bases, as well as Lewis acid (Sn(2+)), on the regiochemistry of reactions involving amines with trifluoromethyl-β-diketones (De Rosa et al., 2015).
Synthesis of Poly-substituted Pyridines
Research has also focused on the synthesis of poly-substituted pyridines. A study outlined a strategy for synthesizing poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines, utilizing C-F bond breaking of the anionically activated fluoroalkyl group (Chen et al., 2010).
Development of Soluble Polyimides
The compound has been used in the synthesis and characterization of soluble polyimides. For instance, a novel pyridine-containing aromatic diamine monomer was synthesized, leading to the development of fluorinated pyridine-bridged aromatic poly(ether-imide)s with diverse properties (Ma et al., 2010).
Antibacterial and Antifungal Applications
Various derivatives of 3-Amino-2-phenyl-6-(trifluoromethyl)pyridine have been synthesized and evaluated for their antibacterial and antifungal activities. For example, compounds synthesized from this chemical showed promising activity against bacterial strains like E. coli, S. typhimurium, and S. aureus, as well as fungal strains such as A. niger, F. solani, and P. notatum (Jha & Ramarao, 2017).
Eigenschaften
IUPAC Name |
2-phenyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-7-6-9(16)11(17-10)8-4-2-1-3-5-8/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPTCHTPGRXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1391029.png)
![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)
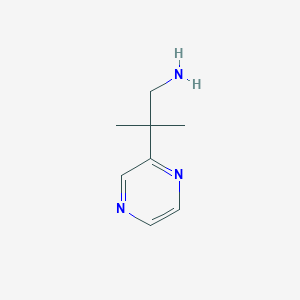
![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)
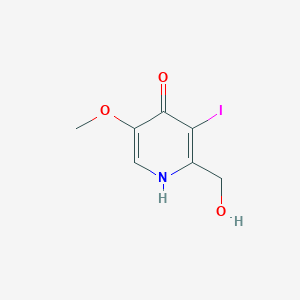


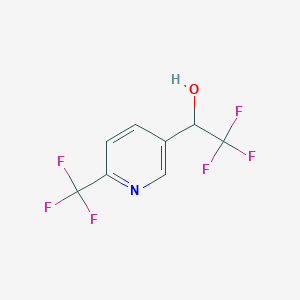
![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
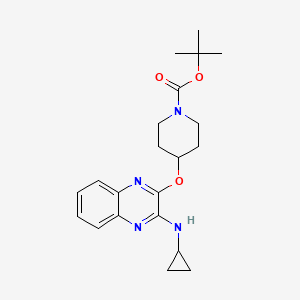

![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)